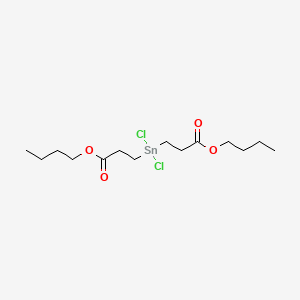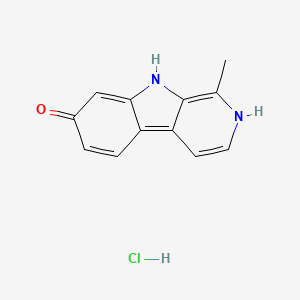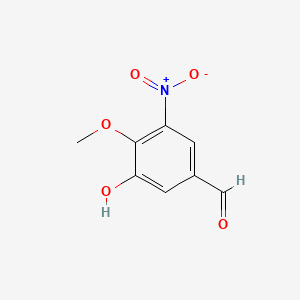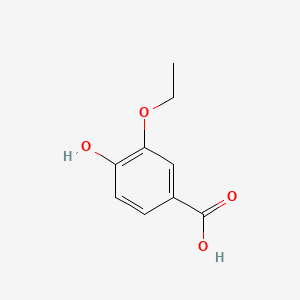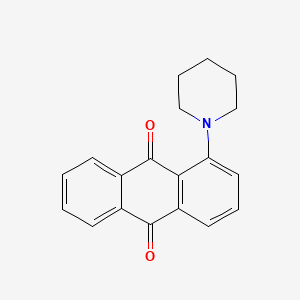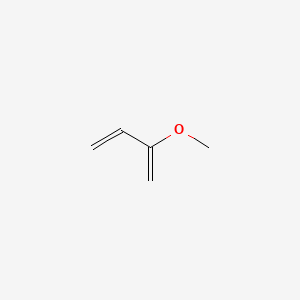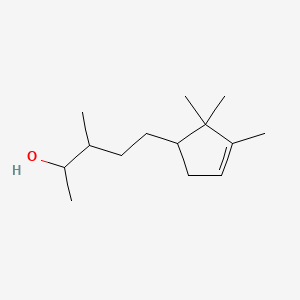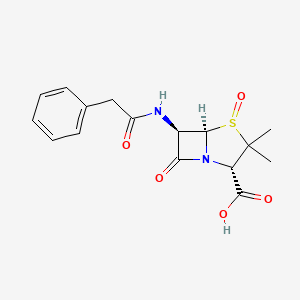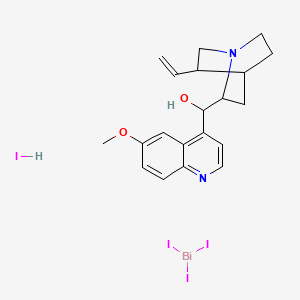
4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide is a heterocyclic compound with the molecular formula C₁₇H₂₂N₄O and a molecular weight of 298.38 g/mol . It has shown promise in the treatment of central nervous system disorders such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile derivatives, under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Amination: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using amines or ammonia.
Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine, such as cyclopropylmethylamine, under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of bases or catalysts.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its effects on cellular signaling pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide involves its role as a selective type 5 phosphodiesterase inhibitor. By inhibiting this enzyme, the compound can increase the levels of cyclic guanosine monophosphate (cGMP) in cells, leading to various physiological effects. This mechanism is particularly relevant in the context of neurodegenerative disorders, where dysregulation of cGMP signaling is implicated.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another type 5 phosphodiesterase inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to sildenafil, used for erectile dysfunction.
Tadalafil: Another type 5 phosphodiesterase inhibitor with a longer duration of action.
Uniqueness
. Unlike other type 5 phosphodiesterase inhibitors, this compound has shown promise in preclinical studies for neurodegenerative diseases, highlighting its potential as a novel therapeutic agent.
Properties
IUPAC Name |
4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-3-5-12-6-4-7-13-14(18)16(21-20-15(12)13)17(22)19-10-11-8-9-11/h4,6-7,11H,2-3,5,8-10H2,1H3,(H2,18,20)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZUVXGTPDAWHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C2C(=CC=C1)C(=C(N=N2)C(=O)NCC3CC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148019 |
Source


|
| Record name | Ici 198256 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107346-18-9 |
Source


|
| Record name | Ici 198256 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107346189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ici 198256 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
